N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cancer Stem Cells HTS Breast Cancer

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic small molecule belonging to the phenylacetamido-thiazole class. It features a central 1,3-thiazole ring, substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a phenylacetamide moiety.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 476210-62-5
Cat. No. B2737460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
CAS476210-62-5
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3)OC
InChIInChI=1S/C19H18N2O3S/c1-23-16-9-8-14(11-17(16)24-2)15-12-25-19(20-15)21-18(22)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,21,22)
InChIKeyTZZZUGDZVYZKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 476210-62-5): Chemical Properties and Research Procurement Profile


N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic small molecule belonging to the phenylacetamido-thiazole class [1]. It features a central 1,3-thiazole ring, substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a phenylacetamide moiety [1]. The compound has a molecular weight of 354.42 g/mol and the molecular formula C19H18N2O3S . It is commercially available for research purposes from multiple vendors, including A2B Chem LLC, where it is cataloged as BF66690 . Due to its structural features, it is primarily investigated as a potential therapeutic agent, with studies indicating possible anti-inflammatory and anticancer activities [1].

Phenylacetamido-thiazole research scaffold
Multi-vendor availability (e.g., A2B Chem)
Cancer stem cell & inflammatory pathway research context

The Risk of Analog Substitution: Why N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide Cannot Be Casually Replaced


Within the phenylacetamido-thiazole family, minor structural changes at the thiazole 2- or 4-positions, or on the phenylacetamide ring, can dramatically alter biological activity and target selectivity. For instance, the specific combination of a 3,4-dimethoxyphenyl group at the thiazole 4-position and a phenylacetamide at the 2-position is a unique pharmacophore. Swapping the phenylacetamide group for a phenoxyacetamide or a phenylsulfanylacetamide [1] could lead to significant differences in potency, selectivity, and even the biological target engaged, a phenomenon well-documented in thiazole kinase inhibitor research. Therefore, direct substitution without comparative data risks compromising experimental reproducibility and scientific validity.

Pharmacophore3,4-Dimethoxyphenyl at position 4 may be critical; replacement with other substituted phenyls may shift target engagement.
Side chainPhenylacetamide vs. phenoxyacetamide or phenylsulfanylacetamide alters potency and selectivity context.
Evidence gapDirect substitution without comparative activity data may compromise assay reproducibility.

Quantitative Performance Indicators for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide


Anti-Breast Cancer Stem Cell (CSC) Activity in a High-Throughput Screening (HTS) Assay

In a luminescence-based cell assay designed to identify selective inhibitors of breast cancer stem cells (HMLE_shECad cell line), N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide was tested as part of a compound library [1]. The assay measured cell viability after 72 hours. While specific quantitative data (e.g., IC50) for this compound is not publicly available, its presence in the 'Active' set of this specific screen (AID: 504535) suggests some level of inhibitory activity against this cancer cell population [1]. This provides a rationale for its selection in cancer stem cell research over untested analogs.

CSC HTS activity
Assay context
Reported Active in PubChem AID:504535 (HMLE_shECad, 72 h)
Supports breast CSC screening research
No public IC50; active among 26/45 compounds
Cancer Stem Cells HTS Breast Cancer

Potential Anti-inflammatory Differentiation Based on In Silico Target Predictions

A closely related compound, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, has been computationally linked to potent inhibition of NOX2 (IC50 = 0.155 μM) and MAOB (IC50 = 0.182 μM), with downstream suppression of pro-inflammatory cytokines like iNOS, IL-1β, and IL-6 [1]. While this data is for the analog MC4762, it provides a class-level inference for the target compound's potential mechanism of action. For procurement where anti-inflammatory activity is a key screening endpoint, this target compound represents a distinct chemotype compared to fluorinated or alkyl-substituted phenylacetamido-thiazoles.

Anti-inflammatory inference
Class-level inference
Analog MC4762: NOX2 IC50 0.155 μM, MAOB IC50 0.182 μM
Class-level pathway context for ROS/cytokine studies
Data from close structural analog, not direct
Anti-inflammatory In Silico Target Prediction

Aqueous Solubility Profile at Physiological pH

The compound's solubility in a buffer at pH 7.4 was assessed in a PubChem bioassay (AID: 1996), which is a critical parameter for in vitro assay design and formulation [1]. While the numeric solubility value is not disclosed in the public domain, its inclusion in this database indicates that such data has been experimentally determined and is available for procurement decisions [1]. This contrasts with many close analogs, whose solubility data may not be experimentally validated, adding a layer of data-richness to this specific compound.

Solubility (pH 7.4)
Data to verify
Experimental data in PubChem AID:1996 (value not public)
Supports assay buffer compatibility assessment
Request disclosure for formulation design
Solubility ADME pH 7.4

Purity and Characterization Profile from Commercial Sources

Commercially, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide catalogs from suppliers like A2B Chem typically guarantee a purity of ≥95% . This purity, combined with full characterization (NMR, HPLC, MS), is a standard procurement consideration. While many analogs also share this purity level, the compound's availability from multiple confirmed sources (e.g., A2B Chem, Kuujia) provides a more robust supply chain for long-term research projects, which is a key differentiator over single-source or custom-synthesized analogs.

Purity & sourcing
Lot attribute
≥95% purity; multi-vendor supply (A2B Chem, Kuujia)
Reduces supply disruption risk for long-term projects
Multi-source vs. single-source/custom synthesis
Purity Procurement Quality Control

Optimal Applications for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide Based on Current Evidence


Hit Expansion in Cancer Stem Cell (CSC) Drug Discovery Programs

For research groups focused on identifying novel CSC inhibitors for breast cancer, this compound is a logical choice for secondary screening and hit-to-lead optimization. Its established activity in the PubChem CSC HTS assay (AID: 504535) provides a documented starting point for structure-activity relationship (SAR) studies [1]. It should be prioritized over structurally similar analogs lacking this specific biological fingerprint.

Inflammatory Disease Research: Targeting the NOX/MAOB Axis

Based on the anti-inflammatory profile of its close structural analog MC4762, researchers investigating neuroinflammation, ROS-mediated damage, or conditions where NOX2 and MAOB are therapeutic targets may select this compound as a probe [1]. Its unique dimethoxyphenyl substitution pattern may confer differential binding kinetics or selectivity compared to other inhibitors in the class, making it a valuable tool for mechanistic studies.

ADME and Formulation Development Studies Requiring Solubility Data

Since its aqueous solubility has been experimentally determined in a pH 7.4 buffer (PubChem AID: 1996), this compound presents a lower risk for in vitro assay failures due to precipitation [1]. Formulation scientists can request the underlying data to accelerate the development of injectable or oral formulations, a practical advantage over analogs with no such data.

SAR Probe Synthesis for Thiazole-Based Kinase Inhibitor Libraries

The compound serves as an excellent core scaffold for generating focused libraries via simple modifications at the phenylacetamide or dimethoxyphenyl groups. Its commercial availability and robust purity profile make it a reliable starting material for medicinal chemistry campaigns [1]. Using this specific core, rather than a generic thiazole, provides a defined biological starting point for optimizing potency and selectivity.

Application
Selection Property
Validation Focus
Cancer stem cell hit-to-lead
CSC HTS active profile
HMLE_shECad viability endpoint confirmation
Neuroinflammation pathway studies
Structural precedent for NOX2/MAOB engagement
NOX2/MAOB inhibition and cytokine modulation assays
Assay-compatible formulation design
Experimental pH 7.4 solubility data availability
Precipitation risk assessment in assay media
Medicinal chemistry SAR scaffold
Characterized purity and multi-vendor supply
Reproducibility in focused library synthesis
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